molecular formula C19H14N2O4S B2717188 2-(benzo[d][1,3]dioxol-5-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide CAS No. 922066-23-7

2-(benzo[d][1,3]dioxol-5-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide

Cat. No.: B2717188
CAS No.: 922066-23-7
M. Wt: 366.39
InChI Key: GIQXHEKMZQDPHD-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of benzo[d][1,3]dioxole and chromeno[4,3-d]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the synthesis of the chromeno[4,3-d]thiazole core. These intermediates are then coupled through an acetamide linkage.

  • Preparation of Benzo[d][1,3]dioxole Derivative:

    • Starting material: Catechol
    • Reagents: Methylenedioxy group introduction using methylene chloride and a base such as potassium carbonate.
    • Conditions: Reflux in an appropriate solvent like acetone.
  • Synthesis of Chromeno[4,3-d]thiazole Core:

    • Starting material: 2-aminothiophenol and salicylaldehyde.
    • Reagents: Cyclization using an acid catalyst such as hydrochloric acid.
    • Conditions: Heating under reflux.
  • Coupling Reaction:

    • Reagents: Acetyl chloride and a base such as triethylamine.
    • Conditions: Room temperature reaction followed by purification through recrystallization.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the chromeno[4,3-d]thiazole ring, potentially leading to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromeno[4,3-d]thiazole derivatives.

    Substitution: Halogenated or alkylated derivatives.

Chemistry:

  • Used as a building block for synthesizing more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use as a probe in biochemical assays.
  • Investigated for its antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential as a therapeutic agent due to its unique structural features.
  • Studied for its anti-inflammatory and antioxidant activities.

Industry:

  • Utilized in the development of novel materials with specific electronic properties.
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide involves its interaction with various molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The chromeno[4,3-d]thiazole core may intercalate with DNA, affecting gene expression and cellular functions. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yl)piperidine
  • 2-(benzo[d][1,3]dioxol-5-yl)ethanamine
  • 4-benzo(1,3)dioxol-5-yl-butan-2-one

Comparison:

    2-(benzo[d][1,3]dioxol-5-yl)piperidine: Similar benzo[d][1,3]dioxole moiety but different core structure, leading to different biological activities.

    2-(benzo[d][1,3]dioxol-5-yl)ethanamine: Contains a simpler ethanamine linkage, making it less complex but potentially more versatile in synthetic applications.

    4-benzo(1,3)dioxol-5-yl-butan-2-one: Features a ketone functional group, which can significantly alter its reactivity and applications compared to the acetamide linkage.

The uniqueness of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide lies in its combined structural motifs, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c22-17(8-11-5-6-14-15(7-11)25-10-24-14)20-19-21-18-12-3-1-2-4-13(12)23-9-16(18)26-19/h1-7H,8-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQXHEKMZQDPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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